2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4S2/c1-12-2-7-15-16(8-12)33-20(24-15)25-18(29)11-32-21-27-26-19(31-21)9-23-17(28)10-30-14-5-3-13(22)4-6-14/h2-8H,9-11H2,1H3,(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNJAJAIFZJZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure and Properties
The molecular formula of the compound is C_{19}H_{19ClN_{4}O_{3}S with a molecular weight of approximately 404.89 g/mol. The structure comprises several functional groups, including a chlorophenyl moiety, a thiazole ring, and an oxadiazole segment, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown selective cytotoxicity against various cancer cell lines. In vitro tests demonstrated that modifications in the thiazole and phenyl rings could enhance anticancer activity. A notable study reported that similar thiazole-linked compounds exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431 .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | Jurkat | 1.61 |
| 10 | A-431 | 1.98 |
The biological mechanism underlying the anticancer activity of this class of compounds often involves the inhibition of specific proteins associated with tumor growth. For example, some derivatives have been shown to inhibit Bcl-2 proteins, which are critical in regulating apoptosis in cancer cells . Molecular dynamics simulations suggest that these compounds interact with proteins primarily through hydrophobic contacts, indicating their potential as targeted therapies.
Neuroprotective Effects
In addition to anticancer properties, compounds with similar structures have also been investigated for neuroprotective effects. For example, certain thiazole derivatives were found to attenuate neuronal injury in models of ischemia/reperfusion injury . This suggests that our compound may possess neuroprotective qualities worthy of further exploration.
Study on Thiazole Derivatives
A study by Evren et al. (2019) synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results showed strong selectivity and significant anticancer activity with select derivatives demonstrating IC50 values less than 10 µM .
Structure Activity Relationship (SAR)
Research into SAR has revealed that electron-withdrawing groups such as chlorine enhance biological activity by stabilizing reactive intermediates during metabolic processes. The presence of a methyl group in the phenyl ring has also been shown to increase cytotoxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings:
Core Heterocycle Impact :
- 1,3,4-Oxadiazole (target compound) vs. 1,3,4-Thiadiazole (compound 4g):
- Oxadiazole derivatives exhibit superior metabolic stability compared to thiadiazoles due to reduced susceptibility to enzymatic cleavage .
- Thiadiazole-containing compounds (e.g., 4g) show stronger kinase inhibition (VEGFR-2 IC₅₀: 0.8 µM) owing to sulfur’s electron-withdrawing effects .
Substituent Effects: 4-Chlorophenoxy group: Enhances antiproliferative activity compared to nitro or methoxy substituents (e.g., compound 4j in vs. target compound). Benzothiazole vs. Thiazole: Benzothiazole derivatives (target compound, 4g) demonstrate broader anticancer activity than simple thiazoles (e.g., compound in ) due to enhanced DNA intercalation .
Biological Activity :
- The target compound’s thioether-linked oxadiazole-benzothiazole hybrid is hypothesized to synergize DNA damage and kinase inhibition, similar to compound 4g’s dual VEGFR-2/BRAF targeting .
- Antifungal activity in chlorobenzo[d]thiazole derivatives (e.g., ) correlates with nitro group electronegativity, absent in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
